molecular formula C13H14ClN3O2 B13232832 5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13232832
M. Wt: 279.72 g/mol
InChI Key: DECSYJIHWZXFLW-UHFFFAOYSA-N
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Description

5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a high-purity chemical intermediate serving as a versatile scaffold in organic synthesis and medicinal chemistry research . The 1,2,4-triazole core is a privileged structure in drug discovery, featured in numerous marketed drugs and investigational compounds due to its favorable physicochemical properties and ability to participate in key molecular interactions . This specific compound, with its tert-butyl group and 3-chlorophenyl substitution, is designed for the parallel synthesis of diverse compound libraries, enabling researchers to efficiently explore chemical space for new bioactive molecules . While the specific biological profile of this compound requires further investigation, structurally similar 1,2,4-triazole derivatives have demonstrated a range of pharmacological activities in preclinical research, including anticonvulsant effects, often through mechanisms involving voltage-gated sodium channel (VGSC) blockade . This makes it a valuable building block for researchers developing potential central nervous system (CNS) active agents . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

5-tert-butyl-1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H,18,19)

InChI Key

DECSYJIHWZXFLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves constructing the 1,2,4-triazole ring system with appropriate substituents introduced either before or during ring formation. Key synthetic routes reported include:

One-Pot Three-Component Synthesis via Amidines, Carboxylic Acids, and Hydrazines

A robust and versatile method involves a one-pot, two-step reaction sequence starting from:

  • An amidine derivative bearing the 3-chlorophenyl substituent at the 1-position,
  • A carboxylic acid bearing the tert-butyl group,
  • Hydrazine or hydrazine derivatives to close the triazole ring.

Mechanism Overview:

  • Amide Coupling: The amidine reacts with the carboxylic acid under peptide coupling conditions (e.g., using HATU or similar coupling reagents) to form an acylamidine intermediate.
  • Cyclization: The acylamidine intermediate then reacts with hydrazine, forming an amidrazone intermediate that cyclizes to the 1,2,4-triazole ring.

This approach was demonstrated in parallel synthesis studies, showing moderate to high yields for various alkyl and aryl substituents, including bulky groups like tert-butyl.

Reaction Conditions:

Step Reagents/Conditions Notes
Amide coupling Amidines + tert-butyl carboxylic acid + HATU, base Room temperature to mild heat
Cyclization Addition of hydrazine hydrate, acid catalysis Mild heating, aqueous medium

This method allows for combinatorial library synthesis and is amenable to scale-up due to mild conditions and good functional group tolerance.

Rearrangement of Hydrazono-oxazolinones

Another reported method, though applied to related triazole derivatives, involves the rearrangement of hydrazono-oxazolinone precursors in the presence of nucleophiles to yield 1,2,4-triazole-3-carboxylic acid derivatives.

For example, 4-(3-chlorophenyl)-hydrazono-2-tert-butyl-2-oxazolin-5-one precursors could be rearranged under nucleophilic conditions to afford the target triazole carboxylic acid.

This method requires:

  • Preparation of the hydrazono-oxazolinone intermediate,
  • Treatment with nucleophiles (e.g., hydroxylamine, semicarbazide) to induce ring transformation,
  • Purification and characterization of the triazole product.

This approach has been used to synthesize various substituted triazole carboxylic acids with good yields and purity, confirmed by elemental analysis, IR, NMR, and mass spectrometry.

Stepwise Functionalization of Preformed Triazole Rings

In some protocols, the triazole ring is first constructed with simpler substituents, followed by selective functional group transformations to introduce the tert-butyl and 3-chlorophenyl groups.

For example, starting from 1-substituted-1H-1,2,4-triazole derivatives, halogenation and subsequent nucleophilic aromatic substitution or Grignard reactions can be employed to install the 3-chlorophenyl group, while tert-butyl groups can be introduced via alkylation or Friedel-Crafts type reactions on suitable intermediates.

Analytical Data and Reaction Optimization

Characterization Techniques

The synthesized 5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is characterized by:

  • Elemental Analysis: Confirms purity and composition.
  • Infrared Spectroscopy (IR): Identification of characteristic functional groups such as carboxylic acid (broad OH stretch ~2500-3300 cm⁻¹), triazole ring vibrations, and aromatic substitutions.
  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$-NMR confirms tert-butyl group (singlet ~1.3 ppm), aromatic protons of the 3-chlorophenyl ring, and triazole proton signals.
    • $$^{13}C$$-NMR shows signals for carboxyl carbon (~170-175 ppm), triazole carbons, and tert-butyl carbons.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula.

Reaction Yields and Conditions

Method Yield (%) Key Conditions Notes
One-pot amidine-carboxylic acid-hydrazine 60-85 Room temp to 60°C, peptide coupling reagents Mild, scalable, broad scope
Rearrangement of hydrazono-oxazolinones 50-75 Nucleophilic conditions, reflux Requires precursor synthesis
Stepwise functionalization Variable Halogenation, Grignard, alkylation Multi-step, moderate yields

Optimization focuses on temperature control, choice of coupling reagents, solvent polarity, and reaction time to maximize yield and purity.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Steps Advantages Limitations
One-pot amidine-carboxylic acid-hydrazine Amidines (3-chlorophenyl), tert-butyl carboxylic acid, hydrazine Amide coupling, cyclization Mild conditions, high yield, scalable Sensitive to steric hindrance
Rearrangement of hydrazono-oxazolinones Hydrazono-oxazolinone precursors Nucleophilic rearrangement Good for diverse derivatives Multi-step precursor synthesis
Stepwise functionalization of triazole ring Preformed triazole, halogenated intermediates Halogenation, Grignard reaction, alkylation Flexibility in substitution Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a variety of substituted triazole derivatives.

Scientific Research Applications

5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The presence of the tert-butyl and chlorophenyl groups can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Analogs

The fluorophenyl analog, 5-tert-butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1154371-12-6), differs only in the halogen atom (F vs. Cl). Key comparative

Property 3-Chlorophenyl Derivative (Target) 3-Fluorophenyl Derivative
Molecular Formula C₁₃H₁₄ClN₃O₂ C₁₃H₁₄FN₃O₂
Molecular Weight ~279.72 g/mol 263.27 g/mol
Substituent Electronic Effect Stronger electron-withdrawing (Cl) Moderate (F)
Potential Bioactivity Hypothesized enhanced COX-2 binding Unknown

The chlorine atom’s larger atomic radius and stronger electron-withdrawing nature may improve binding affinity to enzymatic targets (e.g., COX-2) compared to fluorine, as seen in related triazole derivatives .

Pyridyl-Substituted Triazole Derivatives

5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives (e.g., compounds 4–10 in ) feature a pyridyl group instead of chlorophenyl. These compounds exhibit selective COX-2 inhibition, with fit values ranging from 4.8 to 6.2 in pharmacophore models . For example:

  • Compound 25 : Fit value = 6.2, indicating high COX-2 selectivity .
  • Compound 32 : Demonstrated conformational energy of 12.3 kcal/mol, suggesting stable binding .

In contrast, the tert-butyl and chlorophenyl groups in the target compound may enhance metabolic stability and membrane permeability compared to pyridyl derivatives, which are more polar .

Ribofuranosyl and Brominated Analogs

Agricultural Triazole Derivatives

1,1-Dimethyl-5-(4-methyl-5-pyridinyl)-1H-1,2,4-triazole-3-carboxylic acid () is a herbicide. The target compound’s tert-butyl and chlorophenyl groups likely render it less water-soluble and more suited for pharmaceutical rather than agricultural use.

Key Research Findings and Implications

  • Synthetic Flexibility : The target compound’s tert-butyl group can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, similar to methods in .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (Cl, F) enhance enzyme-binding affinity.
    • Bulky substituents (tert-butyl) improve pharmacokinetic properties .

Biological Activity

5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-inflammatory, antimalarial, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 273.71 g/mol
  • Structure : The presence of a triazole ring and a carboxylic acid moiety contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of triazole compounds exhibit notable anti-inflammatory effects. For instance, studies have shown that triazoles can inhibit the denaturation of proteins, which is a key factor in inflammatory responses.

  • Mechanism : The anti-inflammatory activity is primarily attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Case Study : A related compound demonstrated a maximum inhibition of 71.1% in an egg albumin denaturation assay at a concentration of 1000 µg/mL, comparable to Aspirin's 81.3% inhibition at the same concentration .

2. Antimalarial Activity

The antimalarial potential of triazole derivatives has been explored with promising results.

  • Activity Profile : Compounds similar to 5-tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid have shown IC50 values indicating effective inhibition against Plasmodium falciparum, the causative agent of malaria.
  • Research Findings : One study reported IC50 values around 176 µM for related triazole compounds, suggesting moderate antimalarial activity .

3. Anticancer Activity

Triazole derivatives are increasingly recognized for their anticancer properties.

  • Mechanism : They may exert their effects through multiple pathways, including the inhibition of NF-κB signaling and modulation of apoptosis.
  • Case Study : A study involving MMB triazole analogues found them to be potent inhibitors against various cancer cell lines, highlighting their potential as anticancer agents .

Summary of Biological Activities

Activity TypeMechanismReferenceIC50 Value
Anti-inflammatoryInhibition of protein denaturation 71.1% at 1000 µg/mL
AntimalarialInhibition of P. falciparum 176 µM
AnticancerNF-κB inhibition and apoptosis modulation Varies by compound

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